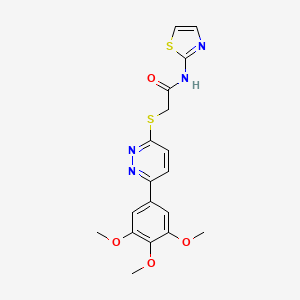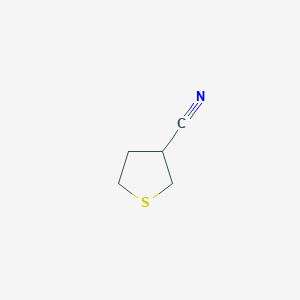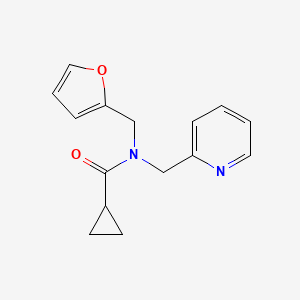
6-(3,5-Dimethylmorpholino)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dimethylmorpholino)pyridazin-3-amine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with a morpholino group at the 6-position and an amine group at the 3-position. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylmorpholino)pyridazin-3-amine typically involves the reaction of 3,5-dimethylmorpholine with a pyridazine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylmorpholino)pyridazin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyridazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .
Scientific Research Applications
6-(3,5-Dimethylmorpholino)pyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylmorpholino)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3,5-Dimethylmorpholino)pyridazin-3-amine include other pyridazine derivatives with different substituents, such as:
- 6-(3,5-Dimethylpiperidino)pyridazin-3-amine
- 6-(3,5-Dimethylpyrrolidino)pyridazin-3-amine
- 6-(3,5-Dimethylmorpholino)pyrimidin-3-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the morpholino group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
6-(3,5-dimethylmorpholin-4-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-15-6-8(2)14(7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAHQRXDCQFPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C2=NN=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2619986.png)
![METHYL 5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2619988.png)



![4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2619994.png)

![2-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carbonyl]-1,3-benzothiazole](/img/structure/B2619996.png)


![N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2620003.png)

![1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2620005.png)
![N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2620006.png)
